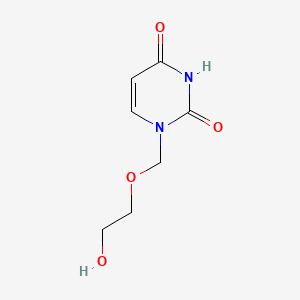

1-((2-Hydroxyethoxy)methyl)uracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((2-Hydroxyethoxy)methyl)uracil is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

1-((2-Hydroxyethoxy)methyl)uracil exhibits promising antiviral properties, particularly against viruses such as herpes simplex virus and human immunodeficiency virus. Its mechanism of action often involves inhibiting viral replication by interfering with nucleic acid synthesis or modifying enzyme activities essential for the viral life cycle.

Case Studies on Antiviral Efficacy

- Herpes Simplex Virus (HSV) : Research indicates that uracil nucleosides, including derivatives like this compound, have shown effectiveness against HSV. In a study comparing various uracil derivatives, some compounds demonstrated significant cytopathic effect (CPE) inhibition at lower concentrations than acyclovir, a standard treatment for HSV infections .

- Human Immunodeficiency Virus (HIV) : The compound's structural features allow it to interact with viral enzymes such as reverse transcriptase. Molecular docking studies have suggested that this compound can bind effectively to these targets, potentially leading to reduced viral replication rates.

Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Reaction of uracil with chloromethyl reagents to form chloromethyl derivatives. |

| 2 | Etherification | Introduction of hydroxyethoxy groups via nucleophilic attack on alkyl halides. |

| 3 | Purification | Isolation and purification through crystallization or chromatography techniques. |

Biological Interactions

The unique combination of functional groups in this compound enhances its biological activity. The hydroxyethoxy group improves solubility in biological fluids, facilitating better absorption and distribution within the body.

Binding Affinity Studies

Research has utilized molecular docking to evaluate how this compound interacts with various biological targets:

- Viral Enzymes : Studies have shown that this compound can effectively inhibit enzymes critical for viral replication.

- Cellular Components : Interaction studies with cellular receptors help elucidate its pharmacokinetic properties and potential side effects .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of various uracil derivatives compared to this compound:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 5-(Chloromethyl)uracil | Chloromethyl at 5-position | Antiviral against HSV |

| N-(2-(Hydroxyethoxy)methyl)-5-methyluracil | Hydroxyethoxy at N-position | Potential anti-cancer properties |

| 1-(2-Hydroxyethoxymethyl)-5-isopropyluracil | Isopropyl group at 5-position | Enhanced antiviral activity |

| Acyclovir | Standard antiviral agent | Effective against HSV |

化学反応の分析

Nucleophilic Substitution

The silylated uracil acts as a nucleophile, displacing the chloride ion in the chloromethyl ether via an SN2 mechanism. The SnCl₂ catalyst facilitates the reaction by coordinating the leaving group (Cl⁻) and stabilizing the transition state .

Deprotection

The MeOH/NH₃ solution cleaves silyl ethers and esters through hydrolysis. The NH₃ acts as a base, deprotonating intermediates and accelerating the removal of protecting groups .

NMR Analysis

1H-NMR (DMSO-d₆)

-

δ 3.40–3.57 ppm : Multiplets corresponding to CH₂ groups in the (2-hydroxyethoxy)methyl moiety .

-

δ 5.52–5.61 ppm : Singlet for the anomeric CH proton of uracil .

13C-NMR (DMSO-d₆)

-

δ 60.3–80.8 ppm : Carbons in the (2-hydroxyethoxy)methyl group .

-

δ 100.1–162.7 ppm : Uracil carbons and conjugated carbonyls .

Mass Spectrometry

-

EI-MS : Fragmentation patterns typically show loss of fragments like CH₃COOCH₂CH₂O⁻ .

-

Molecular Ion Peak : m/z ≈ 450.07 for the fully deprotected compound .

Biological Implications

While the focus is on chemical reactions, related studies highlight the antiviral activity of structurally similar uracil derivatives. For example, compounds like 6 and 8 (acyclic uracil nucleosides) exhibited EC₅₀ values of 15.76 and 15.1 μg/mL against HSV-1, comparable to acyclovir .

Key Research Findings

-

Selectivity : The silylation step ensures regioselectivity, directing substitution to the 1-position of uracil .

-

Yield : Deprotection yields range from 55–80%, with purity confirmed via column chromatography .

-

Structural Variants : Substituents (e.g., bromo, phenoxy) on the chloromethyl ether influence antiviral potency .

This compound’s synthesis underscores the utility of silyl protection in nucleoside chemistry, enabling controlled functionalization of uracil derivatives.

特性

CAS番号 |

78097-04-8 |

|---|---|

分子式 |

C7H10N2O4 |

分子量 |

186.17 g/mol |

IUPAC名 |

1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O4/c10-3-4-13-5-9-2-1-6(11)8-7(9)12/h1-2,10H,3-5H2,(H,8,11,12) |

InChIキー |

YDYOYUPJKSJCMF-UHFFFAOYSA-N |

正規SMILES |

C1=CN(C(=O)NC1=O)COCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。